An In-depth Technical Guide to 2-(4-Bromophenyl)-3-oxopropanenitrile (CAS 27956-41-8): A Versatile Intermediate for Drug Discovery and Development
An In-depth Technical Guide to 2-(4-Bromophenyl)-3-oxopropanenitrile (CAS 27956-41-8): A Versatile Intermediate for Drug Discovery and Development
This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-3-oxopropanenitrile, a key building block in synthetic and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, analytical characterization, and applications of this versatile compound, grounding all information in established scientific principles and methodologies.
Introduction: The Strategic Importance of 2-(4-Bromophenyl)-3-oxopropanenitrile
2-(4-Bromophenyl)-3-oxopropanenitrile, also known as 3-(4-Bromophenyl)-3-oxopropanenitrile, is a bifunctional molecule featuring a β-ketonitrile moiety. This structural arrangement imparts a unique reactivity profile, making it an exceptionally valuable intermediate in the synthesis of complex organic molecules. The presence of the 4-bromophenyl group provides a site for further molecular elaboration through cross-coupling reactions, while the β-ketonitrile portion is a precursor to a wide array of heterocyclic systems, many of which form the core scaffolds of biologically active compounds.[1]
The strategic importance of this intermediate lies in its ability to serve as a linchpin in convergent synthetic strategies, allowing for the rapid assembly of diverse molecular architectures. For drug development professionals, this translates to an accelerated exploration of chemical space around a given pharmacophore, a critical step in lead optimization and the development of novel therapeutics.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization. The key data for 2-(4-Bromophenyl)-3-oxopropanenitrile are summarized below.
| Property | Value | Reference |
| CAS Number | 27956-41-8 | [2] |
| Molecular Formula | C₉H₆BrNO | [2] |
| Molecular Weight | 224.06 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 153–155 °C | [3] |
| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and THF. |
Safety and Handling:
As with all brominated aromatic compounds and nitriles, appropriate safety precautions must be observed.[4][5]
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, protective clothing, eye protection, and face protection.[6] |
| Causes skin and serious eye irritation. | Use only in a well-ventilated area.[6] |
| May cause respiratory irritation. | In case of contact with eyes, rinse cautiously with water for several minutes.[7] |
| Store in a cool, dry, and well-ventilated place.[6] |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound. All manipulations should be performed in a fume hood by trained personnel.
Synthesis of 2-(4-Bromophenyl)-3-oxopropanenitrile
The synthesis of β-ketonitriles has been approached through various methodologies, including the acylation of nitriles, electrophilic cyanation of enolates, and transition-metal-catalyzed carbonylative couplings.[8] A highly efficient and practical approach for the synthesis of 2-(4-Bromophenyl)-3-oxopropanenitrile involves the reaction of an activated 4-bromobenzamide with acetonitrile in the presence of a strong base.[3][9]
Recommended Synthetic Protocol
This protocol is adapted from a general procedure for the synthesis of β-ketonitriles from tertiary amides.[3] The causality behind this choice of methodology lies in its high efficiency, mild reaction conditions (room temperature), and avoidance of toxic transition-metal catalysts.[9]
Reaction Scheme:
Caption: Synthesis of 2-(4-Bromophenyl)-3-oxopropanenitrile.
Step-by-Step Methodology:
-
Reaction Setup: To a dry 20 mL vial under an argon atmosphere, add 4-bromo-N-phenyl-N-tosylbenzamide (1.0 mmol, 1.0 equiv) and anhydrous toluene (3.5 mL).
-
Addition of Acetonitrile: Add acetonitrile (2.0 mmol, 2.0 equiv) to the reaction mixture.
-
Initiation of Reaction: Slowly add lithium bis(trimethylsilyl)amide (LiHMDS) (3.0 mL, 3.0 equiv, 1 M solution in THF) to the stirred solution at room temperature. The use of a strong, non-nucleophilic base like LiHMDS is crucial to deprotonate acetonitrile to form the nucleophilic carbanion without competing side reactions.
-
Reaction Monitoring: Stir the resulting solution at room temperature for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (7 mL). Dilute the mixture with ethyl acetate (50 mL). The purpose of the NH₄Cl quench is to neutralize the excess base and protonate any anionic species.
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer with brine (2 x 20 mL). The brine wash removes residual water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 2-(4-Bromophenyl)-3-oxopropanenitrile as a white solid (yield: ~90%).[3]
This self-validating protocol includes a purification step that allows for the isolation of the product in high purity, which can be confirmed by the analytical methods described in Section 5.
Reactivity and Applications in Drug Development
The synthetic utility of 2-(4-Bromophenyl)-3-oxopropanenitrile stems from the reactivity of its two key functional groups.
Reactivity of the β-Ketonitrile Moiety
The β-ketonitrile functionality is a versatile precursor for the synthesis of a wide range of heterocyclic compounds.[1] The active methylene group, flanked by two electron-withdrawing groups (carbonyl and nitrile), is readily deprotonated, and the resulting carbanion can participate in various C-C bond-forming reactions. Furthermore, the carbonyl and nitrile groups can undergo cyclization reactions with various dinucleophiles.
Caption: Heterocycle synthesis from β-ketonitriles.
This reactivity is exploited in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidinones, which are scaffolds found in numerous pharmaceuticals.
Reactivity of the 4-Bromophenyl Group
The bromine atom on the phenyl ring serves as a versatile handle for late-stage functionalization, a highly desirable feature in drug discovery programs. It readily participates in palladium-catalyzed cross-coupling reactions such as:
-
Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.
-
Heck Reaction: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes.
This allows for the systematic modification of this part of the molecule to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Illustrative Application in Medicinal Chemistry
While specific examples starting directly from CAS 27956-41-8 are not prominently disclosed in public literature, its close analog, 4-bromophenylacetonitrile, is a well-established intermediate in the synthesis of various pharmaceuticals.[9][10] For instance, derivatives of 4-bromophenylacetonitrile are used to synthesize benzimidazole-containing compounds with potential anti-inflammatory and antioxidant activities.[9] The introduction of the oxo group in 2-(4-Bromophenyl)-3-oxopropanenitrile significantly expands its synthetic potential, particularly for accessing pyrimidine-based structures. For example, it is a key intermediate in the synthesis of potent dual endothelin receptor antagonists, such as Macitentan, where a substituted pyrimidine core is essential for activity.[7]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 2-(4-Bromophenyl)-3-oxopropanenitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): δ 7.78 (d, J = 8.5 Hz, 2H), 7.70 (d, J = 8.5 Hz, 2H), 4.07 (s, 2H).[3]
-
Expert Interpretation: The two doublets in the aromatic region (7.7-7.8 ppm) are characteristic of a 1,4-disubstituted benzene ring. The singlet at 4.07 ppm corresponds to the two protons of the active methylene group, positioned between the carbonyl and nitrile functionalities.
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the key functional groups present in the molecule.
-
Expected Absorptions:
-
C≡N stretch: A sharp, medium-intensity band is expected in the range of 2240-2260 cm⁻¹.
-
C=O stretch: A strong, sharp absorption is anticipated around 1685-1705 cm⁻¹. The conjugation with the aromatic ring shifts this band to a lower wavenumber compared to a saturated ketone (typically ~1715 cm⁻¹).[2][11]
-
C-H stretch (aromatic): Bands are expected just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands are expected just below 3000 cm⁻¹.[12]
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 223 and 225 with a characteristic ~1:1 intensity ratio, which is indicative of the presence of one bromine atom.
-
Key Fragments:
-
Chromatographic Methods
Purity assessment is typically performed using HPLC with UV detection or Gas Chromatography (GC).
-
HPLC: A reversed-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point for method development.[13]
-
GC: Due to its thermal stability, GC analysis is also feasible.
Caption: Analytical workflow for characterization.
Conclusion
2-(4-Bromophenyl)-3-oxopropanenitrile is a high-value intermediate for the synthesis of complex organic molecules, particularly heterocyclic systems relevant to drug discovery. Its robust synthesis, coupled with the orthogonal reactivity of its functional groups, allows for its application in diverse synthetic strategies. This guide provides the foundational knowledge required for its effective and safe use in a research and development setting, empowering scientists to leverage its full potential in the creation of novel chemical entities.
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Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Publishing. [Link]
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